molecular formula C17H24N6O2 B4740451 8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-ethyl-1-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione

8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-ethyl-1-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B4740451
M. Wt: 344.4 g/mol
InChI Key: DYDJRTJBVYUGEU-UHFFFAOYSA-N
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Description

8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-ethyl-1-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring attached to a purine core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-ethyl-1-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves the reaction of corresponding hydrazino derivatives with acetylacetone under controlled conditions. The general procedure involves heating the suspension of the hydrazino derivative in acetylacetone at 100°C with stirring for several hours .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-ethyl-1-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized purine derivatives, while substitution reactions can introduce new functional groups into the compound.

Scientific Research Applications

8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-ethyl-1-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: The compound may find applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-ethyl-1-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-ethyl-1-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activities, making it a valuable compound for various research applications.

Properties

IUPAC Name

8-(3,5-dimethylpyrazol-1-yl)-7-ethyl-3-methyl-1-(2-methylpropyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N6O2/c1-7-21-13-14(18-16(21)23-12(5)8-11(4)19-23)20(6)17(25)22(15(13)24)9-10(2)3/h8,10H,7,9H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYDJRTJBVYUGEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(N=C1N3C(=CC(=N3)C)C)N(C(=O)N(C2=O)CC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-ethyl-1-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione
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8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-ethyl-1-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione
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8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-ethyl-1-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione
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8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-ethyl-1-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione
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8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-ethyl-1-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione
Reactant of Route 6
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8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-ethyl-1-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione

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